

Cbz-NH-PEG5-C2-acid molecular weight and formula

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Compound of Interest

Compound Name: Cbz-NH-PEG5-C2-acid

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An In-depth Technical Guide on **Cbz-NH-PEG5-C2-acid**: Molecular Properties

This guide provides an in-depth look at the molecular formula and weight of **Cbz-NH-PEG5-C2-acid**, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker, such as **Cbz-NH-PEG5-C2-acid**, plays a critical role in connecting the two ligands of a PROTAC and influencing its physicochemical properties.

Quantitative Molecular Data

The fundamental molecular properties of **Cbz-NH-PEG5-C2-acid** are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value
Molecular Formula	C21H33NO9[1][2][3][4]
Molecular Weight	443.49 g/mol [2][3][5]
CAS Number	1347750-74-6[2][4]

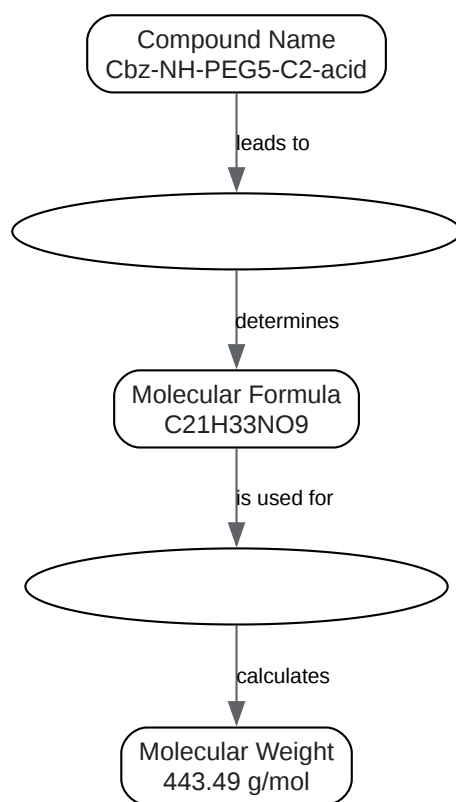
Experimental Protocols

The determination of the molecular formula and weight of a compound like **Cbz-NH-PEG5-C2-acid** typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for accurately determining the molecular weight, which in turn helps to confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups, which validates the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from identifying the chemical compound to determining its key molecular properties.

Cbz-NH-PEG5-C2-acid: From Name to Properties



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Caption: Workflow for determining molecular properties.

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